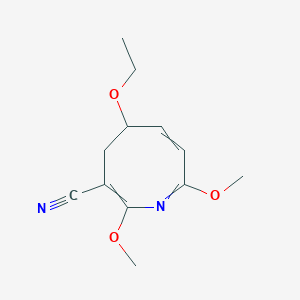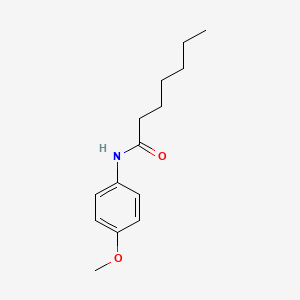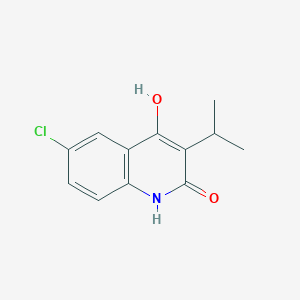![molecular formula C9H12O6 B14243880 3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid CAS No. 401894-65-3](/img/structure/B14243880.png)
3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid is an organic compound with the molecular formula C8H12O6. This compound is characterized by the presence of a propanoic acid backbone with an ester linkage to a 2-methylacryloyl group. It is a versatile molecule used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid typically involves the esterification of propanoic acid with 2-methylacryloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Propanoic acid+2-Methylacryloyl chloride→3-([(2-Methylacryloyl)oxy]acetyloxy)propanoic acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as tertiary amines, can further enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amides
Applications De Recherche Scientifique
3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry: Utilized in the production of specialty chemicals and materials, such as adhesives and coatings.
Mécanisme D'action
The mechanism of action of 3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid involves its ability to undergo esterification and polymerization reactions. The ester groups can participate in hydrolysis reactions, releasing the active acid form, which can then interact with various molecular targets. The compound’s reactivity is influenced by the presence of the 2-methylacryloyl group, which can undergo radical polymerization, forming cross-linked polymer networks.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Acryloyloxy)propanoic acid
- 3-(Methacryloyloxy)propanoic acid
- 3-(Acetoxy)propanoic acid
Comparison
3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid is unique due to the presence of the 2-methylacryloyl group, which imparts distinct reactivity and polymerization properties. Compared to 3-(Acryloyloxy)propanoic acid and 3-(Methacryloyloxy)propanoic acid, it offers enhanced stability and versatility in polymerization reactions. The acetoxy group in 3-(Acetoxy)propanoic acid makes it less reactive in radical polymerization compared to the 2-methylacryloyl group.
Propriétés
Numéro CAS |
401894-65-3 |
|---|---|
Formule moléculaire |
C9H12O6 |
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
3-[2-(2-methylprop-2-enoyloxy)acetyl]oxypropanoic acid |
InChI |
InChI=1S/C9H12O6/c1-6(2)9(13)15-5-8(12)14-4-3-7(10)11/h1,3-5H2,2H3,(H,10,11) |
Clé InChI |
UOYDZZHZYWMZKN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC(=O)OCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14243801.png)


![[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol](/img/structure/B14243819.png)

![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)





![Trimethyl[(4-octylphenyl)ethynyl]silane](/img/structure/B14243863.png)
![Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14243866.png)
